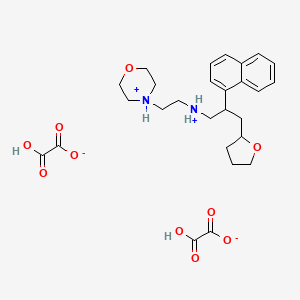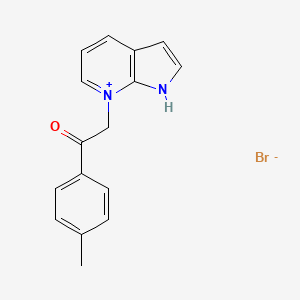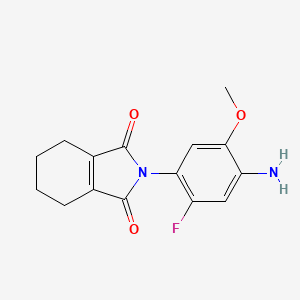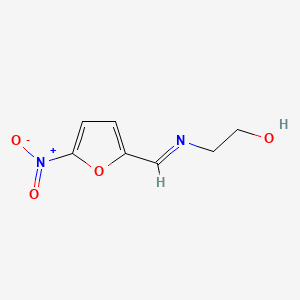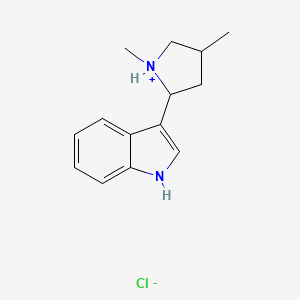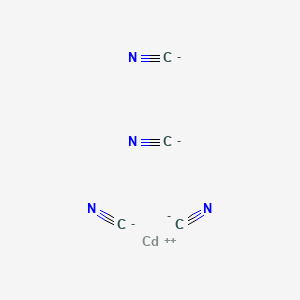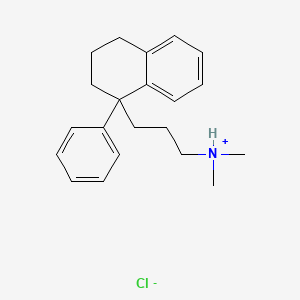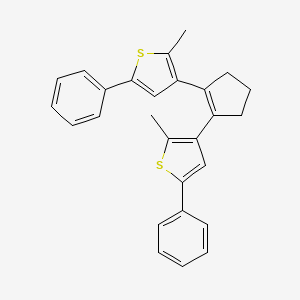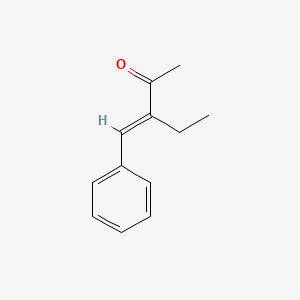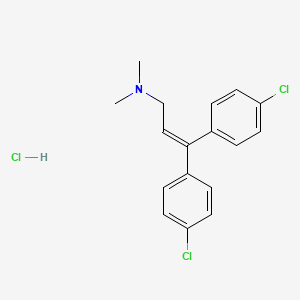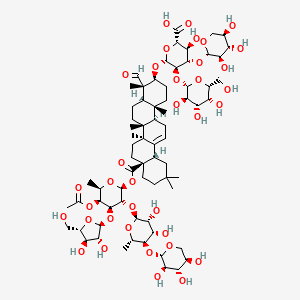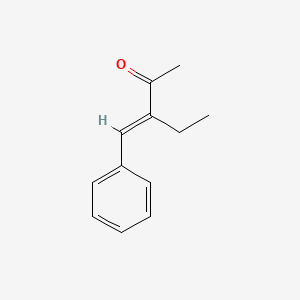
2-Pentanone, 3-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 3-(phenylmethylene)-, also known as (E)-3-ethyl-4-phenyl-3-buten-2-one, is an organic compound with the molecular formula C12H14O. It is a volatile organic compound (VOC) that has been identified in various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-(phenylmethylene)- can be achieved through various methods. One common approach involves the condensation of benzaldehyde with 2-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for 2-Pentanone, 3-(phenylmethylene)- are not well-documented in the literature. the compound can be synthesized on a larger scale using similar condensation reactions with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 3-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentanone, 3-(phenylmethylene)- has been studied for its antifungal properties, particularly in inhibiting the growth of Fusarium solani, a major disease fungus
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies related to fungal inhibition and microbial interactions.
Industry: Use in protecting artifacts and materials from fungal damage.
Mechanism of Action
The antifungal mechanism of 2-Pentanone, 3-(phenylmethylene)- involves the inhibition of fungal growth through the production of VOCs. These VOCs result in the upregulation of genes related to ribosome biogenesis and oxidative phosphorylation, while downregulating genes associated with cell cycle, meiosis, DNA replication, and autophagy . This disruption of essential cellular processes leads to the inhibition of fungal growth.
Comparison with Similar Compounds
Similar Compounds
1-Hexen-3-one, 5-methyl-1-phenyl: Another VOC with antifungal properties.
Acetone: A commonly used solvent with similar volatility.
3-Pentanone: A related ketone with similar chemical properties.
Uniqueness
2-Pentanone, 3-(phenylmethylene)- is unique due to its specific antifungal activity and its ability to inhibit fungal growth through the production of VOCs. Its molecular structure allows it to interact with fungal cells in a way that disrupts essential cellular processes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
69390-24-5 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3E)-3-benzylidenepentan-2-one |
InChI |
InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ |
InChI Key |
QQKHASOJMBEMJE-FMIVXFBMSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC=CC=C1)/C(=O)C |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


